Tegadifur

説明

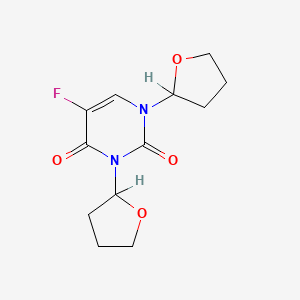

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBDTNCANYTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978873 | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62987-05-7 | |

| Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FD 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEGADIFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Novel, Efficient Synthesis Pathway for Tegadifur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegadifur (FT-207), a prodrug of 5-fluorouracil (5-FU), is a widely used oral chemotherapeutic agent. Its synthesis has been a subject of ongoing research to improve efficiency, yield, and safety. This technical guide details a novel and efficient synthesis pathway for this compound, focusing on a cesium chloride-catalyzed condensation of silylated 5-fluorouracil with 2-acetoxytetrahydrofuran. This method offers high yields under mild reaction conditions. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Introduction

This compound, chemically known as 1-(tetrahydro-2-furyl)-5-fluorouracil, is an effective anticancer agent administered orally.[1] It is a prodrug that is gradually converted to the active cytotoxic agent 5-fluorouracil in the body, leading to a more sustained and lower peak concentration of 5-FU, which can reduce systemic toxicity.[2] Traditional synthesis methods for this compound often involve high temperatures and pressures, leading to potential side products and purification challenges. The pathway detailed in this guide presents a significant improvement by utilizing a silylation strategy and a mild catalytic condensation, resulting in high yields and purity.

A Novel Synthesis Pathway: Silylation and Catalyzed Condensation

This synthesis pathway is centered around two key steps: the silylation of 5-fluorouracil and the subsequent cesium chloride-catalyzed condensation with 2-acetoxytetrahydrofuran. The silylation step enhances the solubility and reactivity of 5-fluorouracil for the subsequent N1-alkylation.

Overall Reaction Scheme

The overall reaction can be summarized as follows:

-

Silylation: 5-fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to produce 2,4-bis(trimethylsilyl)-5-fluorouracil.

-

Condensation: The silylated 5-fluorouracil is then reacted with 2-acetoxytetrahydrofuran in the presence of a catalytic amount of cesium chloride to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via the silylation pathway.

Table 1: Reagents and Reaction Conditions for this compound Synthesis

| Reagent/Parameter | Amount/Value | Reference |

| Trimethylsilylated 5-fluorouracil | 2 mmol | [1] |

| 2-Acetoxytetrahydrofuran (Thf-OAc) | 3 mmol | [1] |

| Cesium Chloride (CsCl) | 35 mg (0.2 mmol) | [1] |

| Solvent | Dry Acetonitrile (MeCN) (5 ml) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

Table 2: Product Yield and Characterization

| Parameter | Value | Reference |

| Yield | 346 mg (87%) | [1] |

| Melting Point | 165-167 °C | [1] |

| ¹H NMR (CDCl₃) | δ 2.2 (m, 4H), 4.2 (m, 2H), 6.1 (t, 1H), 7.6 (d, 1H), 10.2 (brs, 1H) | [1] |

Table 3: Comparison of Catalysts for the Condensation Step

| Catalyst | Solvent | Yield of this compound (Thf-FU) | Reference |

| SnCl₄ (0.01-0.1 equiv) | Dichloromethane | Good | [3] |

| BF₃-Et₂O | Dichloromethane | Good | [3] |

| NaI | Acetonitrile | Good | [3] |

| CsCl (0.1 equiv) | Acetonitrile | Excellent (87%) | [1] |

Note: "Good" yields were reported in the reference without specific percentages for all conditions, but the study indicated successful synthesis. The CsCl-catalyzed reaction provides a high, specifically reported yield.

Detailed Experimental Protocols

Step 1: Trimethylsilylation of 5-Fluorouracil

-

A mixture of 5-fluorouracil (2 mmol) and hexamethyldisilazane (HMDS; 10 ml) is prepared in a round-bottom flask.

-

A catalytic amount of ammonium sulfate (5 mg) is added to the mixture.

-

The mixture is heated at reflux for 3-6 hours under anhydrous conditions until a clear solution is obtained.

-

The resulting clear solution is concentrated in vacuo to remove excess HMDS.

-

The resulting trimethylsilylated 5-fluorouracil is used immediately in the subsequent reaction without further purification.[1]

Step 2: Cesium Chloride-Catalyzed Synthesis of this compound

-

To a solution of the trimethylsilylated 5-fluorouracil (2 mmol) in dry acetonitrile (5 ml), cesium chloride (35 mg, 0.2 mmol) and 2-acetoxytetrahydrofuran (390 mg, 3 mmol) are added.

-

The reaction mixture is stirred for 3 hours at room temperature.[1]

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is extracted with dichloromethane (3 x 30 ml) and water (20 ml).

-

The combined organic layers are concentrated, and the residue is crystallized from ethanol to obtain 1-(tetrahydro-2-furyl)-5-fluorouracil (this compound).[1]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis workflow for this compound via silylation and condensation.

Logical Relationship of Key Components

Caption: Key components and their roles in the this compound synthesis.

Conclusion

The synthesis pathway for this compound presented in this guide, utilizing a silylation and cesium chloride-catalyzed condensation approach, offers a highly efficient and mild alternative to traditional methods. The high yield and straightforward experimental protocol make this a valuable method for researchers and professionals in drug development and manufacturing. The provided quantitative data and visual workflows serve as a practical resource for the implementation and optimization of this novel synthesis route.

References

- 1. US5075446A - Synthesis of tetrahydro-2-furylated pyrimidine derivatives - Google Patents [patents.google.com]

- 2. Synthesis, structure, and conformation of anti-tumor agents in the solid and solution states: hydroxyl derivatives of Ftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on antitumor agents, 2. Syntheses and antitumor activities of 1-(tetrahydro-2-furanyl)-5-fluorouracil and 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Tegadifur

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies involving Tegadifur, a fluoropyrimidine prodrug. The focus is on the foundational in vitro and in vivo data that have characterized its mechanism of action, metabolic activation, and antitumor activity. While this compound is almost exclusively evaluated in combination with modulators of its metabolism, this guide delineates the fundamental properties of the this compound molecule and its performance within these combination therapies.

Core Concept: this compound as a Prodrug of 5-Fluorouracil (5-FU)

Tegafur is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). Its chemical structure allows for oral administration and subsequent metabolic conversion to 5-FU, which then exerts its cytotoxic effects. The primary rationale for using this compound is to achieve sustained levels of 5-FU in the plasma and tumor tissue, mimicking the effects of continuous 5-FU infusion with the convenience of an oral agent.[1][2]

The conversion of Tegafur to 5-FU is a critical step in its mechanism of action and is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.[3] This bioactivation process is essential for the antitumor activity of this compound, as the parent compound has no direct cytotoxic effect.[4]

Data Presentation

In Vitro Metabolism of this compound

The enzymatic conversion of this compound to 5-FU has been characterized in human liver microsomes. The following table summarizes the kinetic parameters for the high-affinity component of this reaction.

| Parameter | Value | Source |

| Enzyme | Cytochrome P450 2A6 (CYP2A6) | [3] |

| Km | 0.43 ± 0.05 mM | [3] |

| Vmax | 4.02 ± 1.70 nmol/mg/min | [3] |

In Vivo Antitumor Activity of this compound-Based Combinations

Direct preclinical data on the in vivo antitumor activity of this compound as a single agent is limited, as it is most effective when co-administered with modulators that enhance 5-FU levels. The following tables summarize the efficacy of two common this compound-containing oral formulations: UFT (Tegafur/Uracil) and S-1 (Tegafur/Gimeracil/Oteracil).

Table 1: Antitumor Activity of S-1 and UFT in a Human Colon Carcinoma (KM12C) Orthotopic Nude Rat Model [5]

| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Mean Survival Increase (days) vs. Untreated |

| S-1 (15 mg/kg/day, p.o.) | 57% | 16** |

| UFT (30 mg/kg/day, p.o.) | 18% | 8 |

| p < 0.05 vs. untreated; **p < 0.01 vs. untreated |

Table 2: Antitumor Activity of UFT and UFT + Leucovorin in Human Colorectal Cancer Xenografts in Nude Mice [6]

| Tumor Xenograft | UFT Alone Tumor Growth Inhibition (%) | UFT + Leucovorin Tumor Growth Inhibition (%) |

| 11 different colorectal tumor xenografts | 23 - 67 | 55 - 79 |

Preclinical Toxicology of Tegafur in Combination with Uracil

Preclinical toxicity studies have been conducted on the combination of Tegafur and Uracil (UFT). The co-administration of uracil was found to decrease the toxicity of Tegafur.[3]

| Animal Model | Observed Toxicities (Tegafur alone) | Effect of Uracil Co-administration |

| Mice, Rats, Rabbits, Cats, Dogs | Cardiotoxicity, Neurotoxicity | Reduced toxicity |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tegafur.

Materials:

-

Cancer cell lines (e.g., human colon carcinoma lines)

-

96-well microplates

-

Complete cell culture medium

-

Tegafur stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of Tegafur in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of a compound in an animal model.

Objective: To assess the ability of Tegafur to inhibit the growth of human tumors in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cells for xenograft implantation

-

Tegafur formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Tegafur orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Quantification of Tegafur and 5-FU in Plasma and Tissue

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Tegafur and its active metabolite, 5-FU.[5]

Objective: To measure the concentrations of Tegafur and 5-FU in biological samples from preclinical studies.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of buffer and organic solvent)

-

Tegafur and 5-FU analytical standards

-

Internal standard

-

Plasma and tissue samples

-

Protein precipitation and extraction reagents

Procedure:

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a suitable agent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant.

-

Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction.

-

-

Chromatographic Separation: Inject the prepared sample onto the HPLC column. The separation of Tegafur, 5-FU, and the internal standard is achieved by isocratic or gradient elution with the mobile phase.

-

Detection: Monitor the eluent using a UV detector at a wavelength appropriate for both Tegafur and 5-FU.

-

Quantification: Create a calibration curve using the analytical standards. Determine the concentrations of Tegafur and 5-FU in the samples by comparing their peak areas to the calibration curve. The limit of quantification for 5-FU has been reported as 0.0125 µg/mL and for Tegafur as 0.05 µg/mL.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound and mechanism of action of 5-FU.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Workflow for an in vivo tumor growth inhibition study.

References

- 1. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral uracil–tegafur compared with intravenous chemotherapy as adjuvant therapy for resected early‐stage non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antitumor activity of 1 M tegafur-0.4 M 5-chloro-2,4-dihydroxypyridine-1 M potassium oxonate (S-1) against human colon carcinoma orthotopically implanted into nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Activation of Tegadifur to 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegadifur, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes complex metabolic activation to exert its cytotoxic effects. Understanding the nuances of this bioactivation is critical for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the conversion of tegafur to 5-FU, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension.

Introduction

This compound, a fluoropyrimidine antimetabolite, serves as a cornerstone in the treatment of various solid tumors. Its clinical utility is predicated on its conversion to the active metabolite, 5-FU, which subsequently interferes with DNA and RNA synthesis in rapidly dividing cancer cells. The metabolic activation of tegafur is not a simple, single-step process but rather a multi-pathway cascade involving several key enzyme systems. This guide will detail the primary and secondary pathways of tegafur bioactivation, providing a comprehensive overview for researchers and drug development professionals.

Primary Metabolic Activation Pathway: Cytochrome P450-Mediated Hydroxylation

The principal route of tegafur activation to 5-FU occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves the hydroxylation of tegafur at the 5'-position of the tetrahydrofuran ring, forming an unstable intermediate, 5'-hydroxytegafur, which then spontaneously decomposes to yield 5-FU.

Key Cytochrome P450 Isoforms

Several CYP isoforms have been identified as catalysts in the conversion of tegafur to 5-FU. The most significant of these is CYP2A6 , which has been demonstrated to be the principal enzyme responsible for this bioactivation in human liver microsomes. Other isoforms, including CYP1A2 and CYP2C8 , also contribute to this metabolic step, although to a lesser extent. The relative contribution of these enzymes can vary among individuals, suggesting that genetic polymorphisms in these CYP genes may influence the pharmacokinetic profile of tegafur.

Stereoselectivity of Metabolism

Tegafur is a racemic mixture of two enantiomers, R-tegafur and S-tegafur. Research has shown that the metabolic activation is stereoselective, with the R-enantiomer being preferentially metabolized to 5-FU compared to the S-enantiomer. This preference is largely attributed to the higher catalytic activity of CYP2A6 towards R-tegafur. The rate of metabolism of R-tegafur by human liver microsomes has been observed to be 5.6 times faster than that of S-tegafur.

Quantitative Enzyme Kinetics

The following tables summarize the kinetic parameters for the conversion of tegafur to 5-FU by various CYP isoforms.

Table 1: Michaelis-Menten Constants (Km) for Tegafur Conversion to 5-FU by CYP Isoforms

| CYP Isoform | Tegafur Enantiomer | Km (mM) | Reference |

| CYP2A6 | Racemic | 0.43 ± 0.05 | |

| CYP2A6 | R-Tegafur | 0.17 | |

| CYP1A2 | R-Tegafur | 1.1 | |

| CYP2E1 | R-Tegafur | 3.6 | |

| Liver Microsomes (High-affinity component) | Racemic | 0.43 ± 0.05 | |

| Liver Microsomes (Low-affinity component for R-Tegafur) | R-Tegafur | 2.7 |

Table 2: Maximum Velocity (Vmax) for Tegafur Conversion to 5-FU

| Enzyme Source | Vmax (nmol/mg/min) | Reference |

| Human Liver Microsomes (High-affinity component) | 4.02 ± 1.70 |

Secondary Metabolic Activation Pathway: Thymidine Phosphorylase

In addition to the primary CYP-mediated pathway in the liver, a secondary activation pathway involving thymidine phosphorylase (TP) has been identified. This enzyme, which is present in both liver cytosol and various other tissues, can also catalyze the conversion of tegafur to 5-FU. The contribution of this pathway is considered more significant at higher concentrations of tegafur.

Comparative Contribution of CYP and TP Pathways

Studies using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, have allowed for the comparison of the relative contributions of the CYP and TP pathways. The intrinsic clearance of 5-FU formation from tegafur by the P450 system (NADPH-dependent) was found to be significantly higher than that by the TP pathway (NADPH-independent), with values of 1.36 and 0.169 μL/min/mg protein, respectively. This indicates that under typical physiological conditions, the CYP-mediated pathway is the dominant route of activation.

Further Metabolism of 5-FU

Once formed, 5-FU can undergo further metabolic transformations that lead to its cytotoxic effects or its catabolism and inactivation. A key anabolic step is the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP) by uracil phosphoribosyltransferase (UPRT). This is a critical step in the pathway leading to the inhibition of thymidylate synthase and the incorporation of fraudulent nucleotides into RNA and DNA.

Visualizing the Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Metabolic activation pathways of this compound to 5-FU in the liver.

Caption: General experimental workflow for studying this compound metabolism in vitro.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the study of tegafur metabolism.

In Vitro Metabolism using Human Liver Fractions

-

Objective: To determine the kinetics and enzymatic contribution to tegafur metabolism.

-

Materials:

-

Pooled human liver microsomes or S9 fractions.

-

This compound (racemic or individual enantiomers).

-

NADPH-generating system (for CYP-mediated reactions).

-

Specific CYP isoform inhibitors (e.g., coumarin for CYP2A6) or antibodies.

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

-

Procedure:

-

A reaction mixture is prepared containing the liver fraction, buffer, and tegafur at various concentrations.

-

For CYP-mediated metabolism, an NADPH-generating system is added to initiate the reaction. For studying cytosolic enzyme activity in S9 fractions, NADPH is omitted.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

-

The samples are then processed (e.g., centrifugation) to remove protein.

-

The supernatant is analyzed for the concentration of 5-FU using a validated analytical method.

-

Metabolism Studies with cDNA-Expressed CYPs

-

Objective: To identify the specific CYP isoforms responsible for tegafur metabolism.

-

Materials:

-

Microsomes from insect or mammalian cells engineered to express a single human CYP isoform.

-

This compound.

-

NADPH-generating system.

-

-

Procedure:

-

The experimental setup is similar to that for human liver microsomes.

-

This compound is incubated with microsomes containing a specific CYP isoform.

-

The formation of 5-FU is measured to determine the catalytic activity of that particular isoform.

-

This is repeated for a panel of different CYP isoforms to identify those with the highest activity.

-

Analytical Quantification of this compound and 5-FU

-

Objective: To accurately measure the concentrations of tegafur and 5-FU in biological matrices.

-

Methods: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

-

General Procedure:

-

Sample Preparation: Plasma, microsomal incubates, or other biological samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the analytes.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate tegafur, 5-FU, and internal standards.

-

Detection:

-

HPLC-UV: Detection is performed using a UV detector at a specific wavelength.

-

LC-MS/MS: Provides higher sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions for each analyte.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

-

Conclusion

The metabolic activation of tegafur to 5-FU is a multifaceted process predominantly driven by CYP2A6 in the liver, with contributions from other CYP isoforms and thymidine phosphorylase. The stereoselective metabolism of the R-enantiomer is a key feature of this bioactivation. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for the continued development and clinical application of tegafur and other fluoropyrimidine prodrugs. The quantitative data and workflows presented in this guide offer a valuable resource for researchers in the field of cancer pharmacology and drug metabolism.

The Evolution of Tegafur: A Prodrug's Journey from Concept to Combination Therapy

An In-depth Technical Guide on the Historical Development of Tegafur

Introduction

Tegafur, a fluoropyrimidine anti-cancer agent, represents a significant milestone in the development of oral chemotherapy. As a prodrug of the widely-used cytotoxic agent 5-fluorouracil (5-FU), its history is one of rational drug design aimed at improving the therapeutic index of its parent compound. The core challenge with 5-FU has always been its narrow therapeutic window, characterized by a short half-life and significant toxicity. The development of Tegafur and its subsequent evolution into sophisticated combination products like UFT and S-1 illustrate a decades-long effort to optimize 5-FU delivery, enhancing efficacy while mitigating adverse effects. This technical guide details the historical and scientific progression of Tegafur, from its initial synthesis to its role in modern oncology.

Initial Discovery and Rationale

Tegafur (ftorafur) was first synthesized in the late 1960s and patented in 1967, with its approval for medical use following in 1972. The primary goal behind its creation was to develop an orally bioavailable and less toxic precursor to 5-FU. Intravenous 5-FU administration was associated with erratic plasma levels and significant gastrointestinal and hematological toxicities. By attaching a tetrahydrofuran group to the N1 position of 5-FU, researchers created a more lipophilic molecule that could be absorbed through the gastrointestinal tract and gradually converted to 5-FU in the body, mimicking a continuous infusion and thereby improving its safety and efficacy profile.

Mechanism of Action and Metabolic Activation

Tegafur itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its metabolic conversion to 5-FU.

Metabolic Pathway:

-

Absorption: Following oral administration, Tegafur is absorbed from the gut.

-

Hepatic Conversion: The primary site of activation is the liver, where the cytochrome P450 enzyme, specifically CYP2A6 , hydroxylates Tegafur.[1]

-

Spontaneous Degradation: This hydroxylated intermediate is unstable and spontaneously degrades to release the active cytotoxic agent, 5-fluorouracil (5-FU).[1]

-

Anabolism to Active Metabolites: Once 5-FU is released, it enters the target cancer cells and is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of cytotoxicity. FdUMP binds to and inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2] This leads to a depletion of thymidine, inhibition of DNA synthesis, and ultimately "thymineless death" of proliferating cancer cells.

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage.

-

The metabolic activation and mechanism of action are depicted in the signaling pathway diagram below.

Preclinical Development and Early Studies

Preclinical studies in animal models, including rats and dogs, were crucial for understanding Tegafur's pharmacokinetics, toxicity profile, and anti-tumor activity.

-

Pharmacokinetics: Early studies established that Tegafur is well-absorbed orally and has a significantly longer serum half-life (approximately 10 hours) compared to intravenous 5-FU.[3] This prolonged exposure was key to its therapeutic rationale. Studies in rats with induced colorectal cancer showed that multiple administrations of UFT (a Tegafur combination) led to increased plasma and tumor concentrations of 5-FU over time.[2][4]

-

Toxicity: Preclinical toxicology studies identified dose-limiting toxicities, including gastrointestinal distress and myelosuppression, which were generally less severe than with equivalent doses of 5-FU.[3][5] In rats, severe neutropenia was observed at higher doses of UFT.[5]

-

Enantioselectivity: Tegafur is a racemic mixture of R- and S-isomers. In vitro studies using human liver microsomes revealed that the R-isomer is preferentially metabolized to 5-FU at a much faster rate than the S-isomer.[6] This stereoselectivity was also observed in vivo in rats and monkeys, but interestingly, dogs showed a preference for metabolizing the S-isomer.[7]

Table 1: Selected Preclinical Pharmacokinetic Data for UFT in a Rat Model

| Parameter | Day 1 | Day 7 | Day 14 |

| Tegafur Cmax (μmol/L) | 293.0 ± 37.1 | 397.6 ± 84.4 | 347.4 ± 24.5 |

| 5-FU Cmax (μmol/L) | 1.7 ± 1.0 | 4.4 ± 1.5 | 2.3 ± 1.0 |

| 5-FU AUC₀-∞ (μmol·h/L) | 18.0 ± 7.4 | 38.3 ± 8.1 | Not Reported |

| Data from a study in colorectal cancer (CRC) model rats administered UFT at 30 mg/kg for 14 days.[2][4] |

Clinical Development and Evolution into Combination Prodrugs

While Tegafur alone showed promise, its clinical development in Western countries was initially hampered by toxicities observed in early trials, particularly when administered intravenously.[8] The true potential of Tegafur was unlocked through its incorporation into oral combination drugs designed to biochemically modulate its metabolism.

UFT: The First Biochemical Modulation

The first major advancement was the development of UFT , a combination of Tegafur and Uracil in a 4:1 molar ratio.[9]

-

Rationale: The primary enzyme responsible for the degradation of 5-FU is dihydropyrimidine dehydrogenase (DPD). Uracil acts as a competitive inhibitor of DPD, effectively overwhelming the enzyme and preventing it from breaking down the 5-FU generated from Tegafur.[9][10]

-

Outcome: This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU, enhancing its anti-tumor effect without increasing the dose of Tegafur.[9]

-

Clinical Trials: Numerous Phase I, II, and III trials established the efficacy and safety of UFT, often combined with leucovorin (LV), in various cancers, most notably colorectal cancer.[11][12][13][14][15] Phase I studies were critical in determining that the dose-limiting toxicities of UFT were schedule-dependent: granulocytopenia on a 5-day schedule and diarrhea on a 28-day schedule.[11] A large Phase III trial demonstrated that oral UFT/LV had equivalent survival to the standard intravenous 5-FU/LV regimen in metastatic colorectal cancer but with a significantly better safety profile, featuring less diarrhea, nausea, stomatitis, and myelosuppression.[14]

Table 2: Efficacy and Safety from a Pivotal Phase III Trial of UFT/LV vs. IV 5-FU/LV in Metastatic Colorectal Cancer

| Outcome | Oral UFT/LV | IV 5-FU/LV | P-Value |

| Median Survival | 12.4 months | 13.4 months | .630 |

| Overall Response Rate | 11.7% | 14.5% | .232 |

| Grade 3/4 Diarrhea | Significantly Less | Significantly More | < .001 |

| Grade 3/4 Stomatitis/Mucositis | Significantly Less | Significantly More | < .001 |

| Febrile Neutropenia | Fewer Episodes | More Episodes | < .001 |

| Data from a randomized trial in 816 patients with previously untreated metastatic colorectal cancer.[14] |

S-1 (Teysuno®): A Three-Component Advancement

The development of S-1 represents a further refinement of the Tegafur prodrug concept. S-1 is an oral combination of three components in a 1:0.4:1 molar ratio:

-

Tegafur: The 5-FU prodrug.

-

Gimeracil (CDHP): A potent reversible inhibitor of DPD. Gimeracil is significantly more powerful than uracil, leading to more consistent and higher concentrations of 5-FU.

-

Oteracil Potassium (Oxo): This compound is an inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the activation of 5-FU. Oteracil is poorly absorbed systemically but concentrates in the gastrointestinal mucosa, where it selectively inhibits the local activation of 5-FU, thereby reducing gastrointestinal toxicities like diarrhea and stomatitis.[16]

-

Clinical Trials: S-1 has been extensively studied, particularly for gastric cancer. The landmark FLAGS trial , a global Phase III study, compared S-1 plus cisplatin to the standard infusional 5-FU plus cisplatin in patients with advanced gastric or gastroesophageal adenocarcinoma.[17][18][19] The trial did not meet its primary endpoint of superior overall survival for the S-1 arm. However, it demonstrated non-inferior survival with a markedly improved safety profile.[17][19][20] Patients receiving S-1/cisplatin had significantly lower rates of severe neutropenia, stomatitis, and treatment-related deaths.[17][19] These findings established S-1 plus cisplatin as a standard first-line treatment option for advanced gastric cancer, especially in Asia, and it has since gained acceptance in Western countries.[21][22]

Table 3: Efficacy and Key Safety from the FLAGS Phase III Trial in Advanced Gastric Cancer

| Outcome | S-1 + Cisplatin (n=527) | 5-FU + Cisplatin (n=526) | P-Value |

| Median Overall Survival | 8.6 months | 7.9 months | .20 |

| Progression-Free Survival | 4.2 months | 4.0 months | .03 |

| Grade 3/4 Neutropenia | 32.3% | 63.6% | < .05 |

| Grade 3/4 Stomatitis | 1.3% | 13.6% | < .05 |

| Treatment-Related Deaths | 2.5% | 4.9% | < .05 |

| Data from the FLAGS trial in 1053 patients with advanced, untreated gastric or gastroesophageal adenocarcinoma.[17][19] |

Key Experimental Protocols

Protocol for In Vitro Metabolism using Human Liver Microsomes

This protocol is representative of studies designed to identify the enzymes responsible for Tegafur's activation.

-

Objective: To determine the kinetic parameters and specific CYP450 isoforms involved in the conversion of Tegafur to 5-FU.

-

Materials: Pooled human liver microsomes, R- and S-Tegafur enantiomers, 5-FU standard, NADPH-generating system (β-NADP+, glucose-6-phosphate, MgCl₂, glucose-6-phosphate dehydrogenase), Tris buffer (pH 7.4), cDNA-expressed human CYP isoforms (e.g., CYP2A6, CYP3A4, etc.), CYP-selective chemical inhibitors, anti-CYP antibodies, acetonitrile (for reaction termination).[1][6][23]

-

Methodology:

-

Incubation Preparation: An incubation mixture is prepared in Tris buffer containing human liver microsomes (e.g., 1 mg protein/mL).[23]

-

Substrate Addition: Varying concentrations of R- or S-Tegafur (e.g., 0.03–10 mmol/L) are added to the mixture.[6] For inhibitor studies, a selective inhibitor or antibody is pre-incubated with the microsomes.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-generating system after a 5-minute pre-incubation at 37°C.[23]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 15 minutes).[6][23]

-

Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile, which precipitates the proteins.[23]

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is collected and analyzed for 5-FU concentration using a validated analytical method, such as GC/MS or LC-MS/MS.

-

Data Analysis: The rate of 5-FU formation is calculated. Kinetic parameters (Km and Vmax) are determined by fitting the data to Michaelis-Menten kinetics, often visualized using an Eadie-Hofstee plot.[1][6]

-

Protocol Outline for a Pivotal Clinical Trial (Based on the FLAGS Trial)

This workflow illustrates the design of a large-scale, randomized Phase III trial to compare a Tegafur-based regimen with a standard of care.

-

Objective: To compare the overall survival (primary endpoint) and safety (secondary endpoint) of S-1 plus cisplatin versus infusional 5-FU plus cisplatin in chemotherapy-naïve patients with advanced gastric cancer.[17][18][19]

-

Patient Population: Patients with histologically confirmed, unresectable, locally advanced or metastatic gastric or gastroesophageal junction adenocarcinoma, ECOG performance status of 0 or 1, and adequate organ function.[18]

-

Study Design: A multicenter, randomized, open-label, two-arm Phase III trial.

-

Methodology:

-

Screening & Enrollment: Patients are screened based on inclusion/exclusion criteria. Eligible patients provide informed consent.

-

Randomization: Patients are randomized 1:1 to either the S-1 or 5-FU arm. Stratification is performed based on factors like center, number of metastatic sites, and prior adjuvant therapy.[17][19]

-

Treatment Administration:

-

S-1 Arm: S-1 administered orally twice daily (e.g., 50 mg/m²/day) for 21 days, followed by a 7-day rest period. Cisplatin is given intravenously (e.g., 75 mg/m²) on Day 1 of each 28-day cycle.[17][18][19]

-

5-FU Arm: 5-FU administered as a continuous intravenous infusion (e.g., 1,000 mg/m²/day) for 120 hours (5 days). Cisplatin is given intravenously (e.g., 100 mg/m²) on Day 1 of each 28-day cycle.[17][18][19]

-

-

Assessments:

-

Tumor Response: Assessed every two cycles (e.g., 8 weeks) using RECIST criteria.

-

Safety & Toxicity: Monitored throughout the study and graded using NCI-CTCAE.

-

Quality of Life: Assessed using validated questionnaires (e.g., FACT-Ga) at baseline and specified cycles.[24]

-

-

Conclusion

The historical development of Tegafur is a compelling narrative of iterative innovation in cancer therapy. From its origin as a simple oral prodrug of 5-FU, it evolved through sophisticated biochemical modulation to become a cornerstone of treatment for several major cancers. The journey from Tegafur to UFT and S-1 demonstrates a clear progression: improving drug delivery, enhancing the concentration of the active agent at the tumor site, and concurrently reducing systemic toxicities. This evolution has provided clinicians and patients with effective and more tolerable oral chemotherapy options, fundamentally changing the management of diseases like gastric and colorectal cancer and serving as a paradigm for modern prodrug development.

References

- 1. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 3. karger.com [karger.com]

- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Species variation in the enantioselective metabolism of tegafur to 5-fluorouracil among rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics and a phase I study of tegafur-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Phase I trials of uracil-tegafur (UFT) using 5 and 28 day administration schedules: demonstration of schedule-dependent toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration Method of Adjuvant Tegafur‐Uracil and Leucovorin Calcium in Patients with Resected Colorectal Cancer: A Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized phase III trial of treatment duration for oral uracil and tegafur plus leucovorin as adjuvant chemotherapy for patients with stage IIB/III colon cancer: final results of JFMC33-0502 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of UFT plus oral leucovorin in advanced colorectal cancer: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Multicenter phase III comparison of cisplatin/S-1 with cisplatin/infusional fluorouracil in advanced gastric or gastroesophageal adenocarcinoma study: the FLAGS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies | Semantic Scholar [semanticscholar.org]

- 23. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Clinical Benefit and Health-Related Quality of Life Assessment in Patients Treated with Cisplatin/S-1 Versus Cisplatin/5-FU: Secondary End Point Results From the First-Line Advanced Gastric Cancer Study (FLAGS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Pharmacokinetics of Oral Tegafur

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of oral tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Tegafur is a cornerstone in the treatment of various cancers, and a thorough understanding of its absorption, distribution, metabolism, and excretion is critical for its optimal use and for the development of new therapeutic strategies.

Introduction to Tegafur

Tegafur, a fluoropyrimidine antimetabolite, is a prodrug that is gradually converted in the body to the active anticancer agent 5-fluorouracil.[1] This conversion is primarily mediated by the cytochrome P-450 enzyme in the liver.[1] The resulting 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death.[2] To enhance its efficacy and modulate its toxicity, tegafur is often co-administered with other agents such as uracil, gimeracil, and oteracil.[3]

Metabolic Activation and Pathway

The bioactivation of tegafur is a critical step in its therapeutic action. It is metabolized to 5-FU through a process that can be influenced by other drugs.

Metabolic Pathway of Tegafur to 5-Fluorouracil and its Catabolism:

Tegafur is converted to 5-FU, which can then be anabolized to its active forms or catabolized to inactive metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of tegafur and its active metabolite 5-FU has been extensively studied. The following tables summarize key pharmacokinetic parameters from various clinical trials.

Table 1: Pharmacokinetic Parameters of Tegafur and 5-FU after Single Oral Administration of S-1 in Cancer Patients

| Parameter | Tegafur | 5-FU |

| Cmax (ng/mL) | 2571.32 - 2573.61 | 128.5 ± 41.5 |

| Tmax (hr) | - | 3.5 ± 1.7 |

| AUC0-t (ng·h/mL) | 26017.91 - 26452.06 | 723.9 ± 272.7 |

| T1/2 (hr) | 11 | 1.9 ± 0.4 |

| Data from a study with a dose of 40 mg/m² under fasting conditions.[4][5] |

Table 2: Comparison of Tegafur Pharmacokinetics with Different Dosing Schedules of UFT

| Parameter | Twice Daily (bid) | Three Times Daily (tid) |

| Tegafur AUC24 (ratio bid:tid) | 1.2 | 1.0 |

| 5-FU AUC24 (ratio bid:tid) | 1.8 | 1.0 |

| Uracil AUC24 (ratio bid:tid) | 2.0 | 1.0 |

| Data from a crossover study comparing two dosing schedules of UFT (300 mg/m²/day).[6] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies of tegafur are crucial for the interpretation of the results. Below are summaries of typical experimental protocols.

4.1. Clinical Study Design for Bioequivalence

A common design for assessing the pharmacokinetics and bioequivalence of different tegafur formulations is a multicenter, randomized, open-label, single-dose, two-cycle crossover study.[4][7]

Experimental Workflow for a Tegafur Bioequivalence Study:

-

Subjects: Studies often enroll cancer patients who meet specific eligibility criteria, including adequate organ function.[6]

-

Dosing: A single oral dose of the test and reference formulations is administered in a randomized sequence, separated by a washout period.[4][7]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 hours post-dose).[4]

-

Analytical Method: Plasma concentrations of tegafur and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.[4][7]

4.2. Bioanalytical Method

The accurate quantification of tegafur and its metabolites in biological matrices is fundamental to pharmacokinetic studies.

-

Sample Preparation: Plasma samples are often prepared by protein precipitation followed by liquid-liquid extraction.[8]

-

Chromatographic Separation: A C18 reverse-phase HPLC column is commonly used for the separation of analytes.[8]

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of tegafur, 5-FU, and other relevant compounds.[4][7] The linear range for tegafur is typically 10.0–3,000 ng/mL.[4][7]

Drug Interactions and Co-administration

The pharmacokinetics of tegafur can be significantly altered by co-administered drugs that modulate its metabolism.

Logical Relationship of Tegafur Co-administration:

The co-administration of uracil, gimeracil, and oteracil with tegafur is designed to enhance the therapeutic window of 5-FU.

-

Uracil: Competitively inhibits dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[9][10] This leads to higher and more sustained plasma concentrations of 5-FU.[9][10]

-

Gimeracil: A potent inhibitor of DPD, which also increases the bioavailability of 5-FU.[3]

-

Oteracil: Primarily acts in the gastrointestinal tract to inhibit the phosphorylation of 5-FU, thereby reducing local toxicity.[3]

Conclusion

The oral administration of tegafur offers a convenient and effective alternative to intravenous 5-FU.[8] Its pharmacokinetic profile is characterized by its conversion to 5-FU, which can be favorably modulated by the co-administration of agents like uracil, gimeracil, and oteracil. A thorough understanding of its metabolic pathways, pharmacokinetic parameters, and the methodologies used to study them is essential for the continued development and clinical application of this important anticancer drug. The data and protocols summarized in this guide provide a solid foundation for researchers and clinicians working to optimize fluoropyrimidine-based cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. What is Tegafur used for? [synapse.patsnap.com]

- 3. Tegafur - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

The Role of Tegadifur in Combination Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tegadifur, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), is a cornerstone of various combination chemotherapy regimens for a range of solid tumors, including gastric, colorectal, and breast cancers.[1][2][3] Its oral bioavailability offers a significant advantage over intravenous 5-FU administration, providing a more convenient and less invasive treatment option for patients.[2] This technical guide provides an in-depth analysis of tegafur's role in combination chemotherapy, focusing on its mechanism of action, key clinical trial data, and detailed experimental protocols.

Mechanism of Action: Enhancing 5-FU Activity

This compound itself is inactive and requires metabolic conversion to the cytotoxic agent 5-FU.[3] This conversion primarily occurs in the liver, mediated by the cytochrome P450 enzyme, particularly CYP2A6.[3] 5-FU exerts its anticancer effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: 5-FU can be incorporated into RNA as 5-fluorouridine triphosphate (FUTP), disrupting RNA processing and function. It can also be incorporated into DNA as 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), leading to DNA damage and apoptosis.

To enhance the efficacy and modulate the toxicity of tegafur-derived 5-FU, it is frequently co-administered with other agents.

Signaling Pathway of this compound Activation and Action

Caption: Metabolic activation of tegafur to 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA.

Key this compound-Based Combination Regimens

This compound is rarely used as a monotherapy. Its efficacy is significantly enhanced when combined with other agents that modulate its metabolism or act synergistically.

Tegafur-Uracil (UFT)

UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[4][5] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[5][6] This inhibition leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissue, thereby enhancing its antitumor activity.[4][6]

Experimental Protocol: Adjuvant Chemotherapy for Stage II/III Colorectal Cancer (Propensity Score Matching Study)

-

Patient Population: Patients with stage II colorectal cancer who underwent curative surgical treatment.[7]

-

Treatment Regimen: Oral tegafur-uracil (UFT) administered at a dose of 400 mg as tegafur in two divided doses after meals for 3 weeks, followed by a 1-week rest period.[7] The treatment was repeated for six months to one year.[7]

-

Endpoints: The primary outcome measures were disease-free survival (DFS) and overall survival (OS).[7]

S-1 (Tegafur/Gimeracil/Oteracil Potassium)

S-1 is an oral fluoropyrimidine preparation that combines tegafur with two modulators: gimeracil (CDHP) and oteracil potassium (Oxo).[8][9]

-

Gimeracil (CDHP): A potent inhibitor of DPD, which, like uracil in UFT, maintains high concentrations of 5-FU.[10]

-

Oteracil Potassium (Oxo): Primarily distributed in the gastrointestinal tract, where it inhibits the phosphorylation of 5-FU, thereby reducing its gastrointestinal toxicity.[3][11]

Experimental Protocol: Neoadjuvant Chemotherapy for Advanced Gastric Cancer (SOX Regimen)

-

Patient Population: Patients with advanced gastric cancer.[12]

-

Treatment Regimen: The SOX regimen consists of an intravenous injection of 130 mg/m² oxaliplatin on day 1, followed by oral administration of 60 mg of tegafur-gimeracil-oteracil potassium (S-1) twice daily on days 1-14.[12] This cycle was repeated every 3 weeks for two courses before surgery.[12]

-

Endpoints: Clinical efficacy (downstaging, response rate) and side effects were evaluated.[12]

Tegafur-Uracil/Leucovorin (UFT/LV)

Leucovorin (LV), a derivative of folic acid, is often added to tegafur-based regimens to enhance the cytotoxic effect of 5-FU. LV stabilizes the binding of FdUMP to thymidylate synthase, leading to more prolonged inhibition of the enzyme and enhanced DNA synthesis inhibition.

Experimental Protocol: Adjuvant Chemotherapy for Stage III Colon Cancer

-

Patient Population: Patients with stage III colon cancer who underwent curative surgery.[13]

-

Treatment Regimen: Oral UFT/LV (tegafur-uracil in combination with leucovorin).[13]

-

Comparison Arm: Capecitabine (CAPE) alone.[13]

-

Endpoints: 3-year overall survival (OS) and relapse-free survival (RFS).[13]

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data from key clinical trials involving tegafur-based combination chemotherapy.

Table 1: Efficacy of this compound-Based Regimens in Gastric Cancer

| Regimen | Study | Patient Population | N | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| S-1 + Oxaliplatin (SOX) | Neoadjuvant Chemotherapy Trial[12] | Advanced Gastric Cancer | 23 | 52.2% | Not Reported |

| UFT + Cisplatin | Phase II Study[14] | Advanced Gastric Cancer | 14 | 42.9% | 11.4 months |

| S-1 + Cisplatin | Phase I/II Study[9] | Advanced Gastric Cancer | - | 76% | 383 days |

Table 2: Efficacy of this compound-Based Regimens in Colorectal Cancer

| Regimen | Study | Patient Population | N | 3-Year Relapse-Free Survival (RFS) | 3-Year Overall Survival (OS) |

| UFT/LV | Retrospective Study[13] | Stage III Colon Cancer | 157 | 82.7% | 95.8% |

| Capecitabine | Retrospective Study[13] | Stage III Colon Cancer | 101 | 79.3% | 92.4% |

| UFT/LV | Phase II Trial[15] | Advanced Colorectal Cancer | 136 | - | 11.6 months (median) |

Table 3: Grade 3/4 Adverse Events in this compound-Based Combination Chemotherapy

| Regimen | Study | Nausea/Vomiting | Diarrhea | Leukopenia | Thrombocytopenia |

| UFT + Cisplatin | Phase II Study[14] | 14.3% (Nausea) | 21.4% | 14.3% | - |

| UFT/LV | Phase II Trial[15] | 11% | 17% | - | - |

| SOX (S-1 + Oxaliplatin) | Neoadjuvant Chemotherapy Trial[12] | Not specified as grade 3/4 | Not specified as grade 3/4 | Present, no grade 4 | Present, no grade 4 |

Experimental Workflows

The design and execution of clinical trials involving tegafur-based regimens follow a structured workflow.

Experimental Workflow for a Neoadjuvant Chemotherapy Trial

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is Tegafur used for? [synapse.patsnap.com]

- 3. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 4. Evidence produced in Japan: tegafur-based preparations for postoperative chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using oral tegafur/uracil (UFT) plus leucovorin as adjuvant chemotherapy in stage II colorectal cancer: a propensity score matching study from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adjuvant tegafur-uracil (UFT) or S-1 monotherapy for advanced gastric cancer: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A clinical exploration of neoadjuvant chemotherapy with tegafur, gimeracil, and oteracil potassium capsules combined with oxaliplatin for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oncologic Outcomes of Oral Adjuvant Chemotherapy Regimens in Stage III Colon Cancer: Tegafur-Uracil Plus Leucovorin Versus Capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Combination chemotherapy with tegafur-uracil (UFT) and cisplatin (CDDP) for advanced gastric cancer. UFTP Study Group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tegafur and uracil plus leucovorin in advanced colorectal cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Tegadifur: From Prodrug to Optimized Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tegadifur, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), represents a significant advancement in the oral delivery of fluoropyrimidine-based cancer therapy. The evolution of its formulations has been driven by the need to improve efficacy, enhance patient convenience, and mitigate the toxicities associated with intravenous 5-FU administration. This technical guide delves into the discovery and evolution of this compound formulations, providing a comprehensive overview of the core scientific principles, experimental methodologies, and key data that have shaped its clinical use.

The Rationale for this compound Formulations: Overcoming the Challenges of 5-FU

5-Fluorouracil, a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, suffers from several limitations when administered orally.[1] Its erratic absorption and rapid metabolism in the liver and gastrointestinal tract by the enzyme dihydropyrimidine dehydrogenase (DPD) lead to unpredictable plasma concentrations and a short half-life, necessitating continuous intravenous infusion for optimal therapeutic effect.[1][2] this compound was developed to circumvent these issues. As a prodrug, it is readily absorbed from the gastrointestinal tract and is gradually converted to 5-FU in the body, primarily by the liver enzyme CYP2A6, leading to sustained plasma concentrations of the active drug.[1][3]

The evolution of this compound formulations has centered on modulating the activity of enzymes involved in 5-FU metabolism to further enhance its therapeutic index. This has led to the development of two major combination therapies: UFT and S-1.

Key Formulations of this compound: A Comparative Overview

UFT (Tegafur and Uracil)

UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[2] Uracil acts as a competitive inhibitor of DPD, the primary enzyme responsible for the degradation of 5-FU.[2] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU generated from tegafur, resulting in more sustained exposure of tumor cells to the cytotoxic agent.[2]

S-1 (Tegafur, Gimeracil, and Oteracil Potassium)

S-1 is a more advanced formulation that combines tegafur with two modulators: gimeracil and oteracil potassium, in a 1:0.4:1 molar ratio.[4]

-

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent reversible inhibitor of DPD, significantly more powerful than uracil. Its inclusion allows for a lower dose of tegafur while achieving higher and more sustained plasma concentrations of 5-FU.[5][6]

-

Oteracil potassium primarily acts in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT). OPRT is involved in the phosphorylation of 5-FU to its active form, and its inhibition in the gut mucosa is thought to reduce local gastrointestinal toxicities, such as diarrhea and mucositis, without compromising the antitumor activity in other tissues.[6]

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of S-1 Components in Cancer Patients

| Parameter | Tegafur | 5-FU | Gimeracil | Oteracil |

| Cmax (ng/mL) | 1850.3 ± 482.7 | 102.5 ± 36.4 | 224.7 ± 88.1 | 142.6 ± 103.5 |

| Tmax (hr) | 2.6 ± 1.0 | 2.8 ± 1.2 | 2.5 ± 1.0 | 3.5 ± 1.4 |

| AUC0-t (ng·hr/mL) | 9837.2 ± 2459.6 | 638.9 ± 223.1 | 1205.8 ± 453.4 | 884.9 ± 593.1 |

| t1/2 (hr) | 7.7 ± 1.6 | 1.9 ± 0.5 | 4.3 ± 1.0 | 5.6 ± 2.6 |

Data presented as mean ± standard deviation. Data sourced from a bioequivalence study in Korean gastric cancer patients.[4]

Table 2: Bioequivalence Assessment of a Test vs. Reference S-1 Formulation

| Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) [90% CI] |

| Tegafur | Cmax | 98.7% [92.3% - 105.6%] |

| AUC0-t | 99.4% [94.5% - 104.5%] | |

| Gimeracil | Cmax | 97.2% [89.8% - 105.2%] |

| AUC0-t | 98.5% [93.3% - 104.0%] | |

| Oteracil | Cmax | 91.5% [75.2% - 110.5%] |

| AUC0-t | 97.9% [88.3% - 108.5%] |

CI = Confidence Interval. Data sourced from a bioequivalence study in Korean gastric cancer patients.[4]

Experimental Protocols

Stability-Indicating HPLC Method for this compound, Gimeracil, and Oteracil Potassium

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of tegafur, gimeracil, and oteracil potassium in bulk and pharmaceutical dosage forms.

Methodology:

-

Instrumentation: A liquid chromatograph equipped with a UV-Vis detector and a data acquisition system.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5 with phosphoric acid) in an isocratic elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maxima of the analytes (e.g., 271 nm).

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of accurately weighed reference standards of tegafur, gimeracil, and oteracil potassium in a suitable solvent (e.g., methanol or mobile phase). Further dilutions are made to prepare working standard solutions.

-

Sample Solution: For capsules, the contents of a specified number of capsules are accurately weighed, and a portion equivalent to the average weight is dissolved in the solvent. The solution is then sonicated, diluted to a known volume, and filtered.

-

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substances.[7][8] Stress conditions include:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Degradation: Heating the solid drug at 105°C.[7]

-

Photolytic Degradation: Exposing the drug to UV light.

-

-

Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

In Vitro Dissolution Testing for this compound Capsules

Objective: To assess the in vitro release characteristics of tegafur from its capsule formulations.

Methodology:

-

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

-

Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8, to simulate intestinal fluid. For enteric-coated formulations, a two-stage dissolution with an initial acid stage (e.g., 0.1 N HCl) may be required.[9][10]

-

Apparatus Parameters:

-

Rotation Speed: 50 or 100 rpm for Apparatus 1; 50 or 75 rpm for Apparatus 2.[11]

-

Temperature: 37 ± 0.5°C.

-

-

Procedure:

-

Place one capsule in each dissolution vessel.

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples promptly.

-

-

Analysis: The amount of tegafur dissolved in each sample is determined by a validated analytical method, typically HPLC-UV.[12]

-

Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile. For comparison of dissolution profiles between different formulations, the similarity factor (f2) is often calculated.[13]

Bioequivalence Study Design for S-1 Formulations

Objective: To compare the rate and extent of absorption of a test generic S-1 formulation with a reference listed drug.

Methodology:

-

Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover design is typically employed.[4][14]

-

Study Population: Healthy adult male and/or female volunteers, or in some cases, cancer patients.

-

Procedure:

-

Subjects are randomly assigned to receive either the test or reference formulation in the first period.

-

After a washout period of at least five half-lives of all components, subjects receive the alternate formulation in the second period.

-

Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[15]

-

-

Bioanalytical Method: Plasma concentrations of tegafur, gimeracil, oteracil, and the active metabolite 5-FU are determined using a validated LC-MS/MS method.[4][14]

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each analyte using non-compartmental methods: Cmax, Tmax, AUC0-t, and AUC0-∞.

-

Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the regulatory acceptance range (typically 80-125%).[14]

Visualizations

5-FU Mechanism of Action and Signaling Pathway

The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxic action.

References

- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. mims.com [mims.com]

- 7. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. usp.org [usp.org]

- 11. fda.gov [fda.gov]

- 12. Studies on dissolution of compound tegafur capsules by means of HPLC assay [journal11.magtechjournal.com]

- 13. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note and Protocol for the Dissolution of Tegadifur for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tegadifur, a combination of the prodrug Tegafur and Uracil in a 1:4 molar ratio, is an oral chemotherapeutic agent. Proper dissolution of this compound is critical for ensuring accurate dosing and obtaining reliable results in in vivo studies. This document provides a detailed protocol for the dissolution of this compound for administration in animal models, focusing on a well-tolerated solvent system.

Data Presentation

The following table summarizes the solubility of Tegafur and Uracil in various solvents, providing a basis for the selection of an appropriate vehicle for in vivo administration.

| Compound | Solvent | Solubility | Molar Solubility (mM) | Reference |

| Tegafur | Dimethyl sulfoxide (DMSO) | ≥ 48 mg/mL | 239.80 | [1] |

| Water | ≥ 20 mg/mL | 99.92 | [1] | |

| Ethanol | Soluble | - | [2] | |

| Uracil | Dimethyl sulfoxide (DMSO) | ~50 mg/mL | 446.0 | [2][3] |

| Dimethyl formamide (DMF) | 60 mg/mL | 535.2 | [2] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~8 mg/mL | ~71.4 | [2][3] | |

| Water (25°C) | 3.6 mg/mL | 32.1 | [2] | |

| Ethanol | ~0.8 mg/mL | ~7.1 | [2][3] | |

| This compound (Tegafur-Uracil) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | 16.01 | [4] |

Experimental Protocol

This protocol details the preparation of a this compound solution for in vivo studies using a commonly employed and well-tolerated co-solvent system.

Materials:

-

This compound (Tegafur and Uracil in a 1:4 molar ratio)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each solvent required. For a 5 mg/mL solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

Initial Dissolution in DMSO:

-

Addition of Co-solvents:

-